molecular formula C15H15BrO3 B14030809 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl

4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl

Cat. No.: B14030809
M. Wt: 323.18 g/mol
InChI Key: BVPIXTSAEHFIRU-UHFFFAOYSA-N
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Description

4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl: is an organic compound with the molecular formula C15H15BrO3. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom and three methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl typically involves the bromination of 2,3’,5’-trimethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient brominating agents.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl in chemical reactions typically involves the activation of the bromine atom or the methoxy groups. For example, in substitution reactions, the bromine atom can be activated by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the biphenyl core and another aromatic or aliphatic group .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,3’,5’-trimethoxy-1,1’-biphenyl is unique due to the presence of three methoxy groups, which can influence its electronic properties and reactivity. The combination of bromine and methoxy groups makes it a versatile intermediate for further functionalization in organic synthesis .

Properties

Molecular Formula

C15H15BrO3

Molecular Weight

323.18 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C15H15BrO3/c1-17-12-6-10(7-13(9-12)18-2)14-5-4-11(16)8-15(14)19-3/h4-9H,1-3H3

InChI Key

BVPIXTSAEHFIRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C=C(C=C2)Br)OC)OC

Origin of Product

United States

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